3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an adamantyl group attached to a piperazine ring, which is further connected to a chromen-2-one core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetonitrile to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting significant antibacterial and antifungal activity.
Pharmacology: It is being studied for its potential use as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biochemistry: The compound is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: This compound has a similar chromen-2-one core but with different substituents on the piperazine ring.
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one: This compound differs by the position of the methoxy group on the chromen-2-one core.
Uniqueness
The uniqueness of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE lies in its adamantyl group, which imparts significant steric hindrance and enhances its stability and bioactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of biological activities .
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazine-1-carbonyl]-6-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-30-20-2-3-22-19(11-20)12-21(24(29)31-22)23(28)26-4-6-27(7-5-26)25-13-16-8-17(14-25)10-18(9-16)15-25/h2-3,11-12,16-18H,4-10,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHVMBVMNNMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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